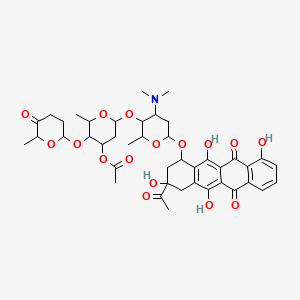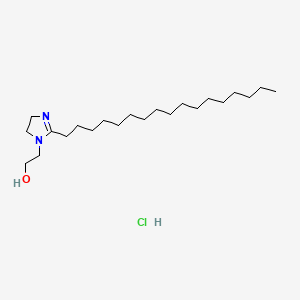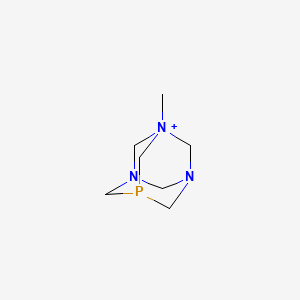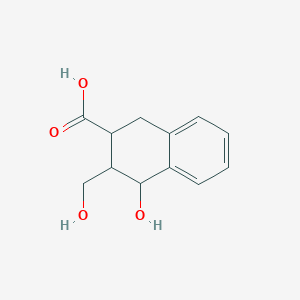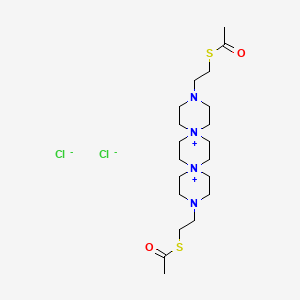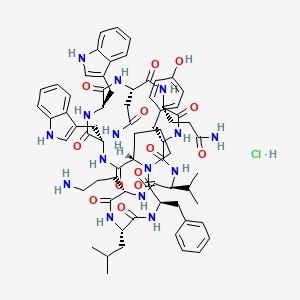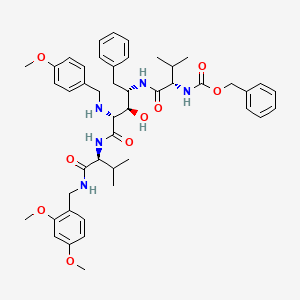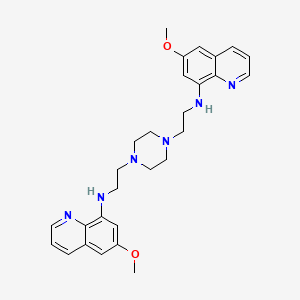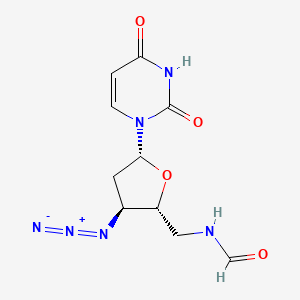
Uridine, 3'-azido-2',3',5'-trideoxy-5'-(formylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 3’-azido-2’,3’,5’-trideoxy-5’-(formylamino)- is a modified nucleoside derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uridine, 3’-azido-2’,3’,5’-trideoxy-5’-(formylamino)- typically involves the modification of uridine through a series of chemical reactions. One common method includes the conversion of uridine to its 5’-azido derivative using azidation reactions. This process often involves the use of reagents such as sodium azide and triphenylphosphine under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would be applied to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
Uridine, 3’-azido-2’,3’,5’-trideoxy-5’-(formylamino)- undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Azidation: Sodium azide and triphenylphosphine.
Reduction: Hydrogen gas and palladium catalyst.
Major Products Formed
The major products formed from these reactions include amino-modified nucleosides, which have significant applications in medicinal chemistry .
Scientific Research Applications
Uridine, 3’-azido-2’,3’,5’-trideoxy-5’-(formylamino)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various nucleoside analogs.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and enzyme inhibitors
Mechanism of Action
The mechanism of action of uridine, 3’-azido-2’,3’,5’-trideoxy-5’-(formylamino)- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The azido group can form covalent bonds with specific molecular targets, disrupting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Uridine, 3’-azido-2’,3’,5’-trideoxy-5’-isocyano-
- Uridine, 5’-azido-2’,3’,5’-trideoxy-5-ethyl-
Uniqueness
Uridine, 3’-azido-2’,3’,5’-trideoxy-5’-(formylamino)- is unique due to its specific structural modifications, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
132101-31-6 |
|---|---|
Molecular Formula |
C10H12N6O4 |
Molecular Weight |
280.24 g/mol |
IUPAC Name |
N-[[(2R,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]formamide |
InChI |
InChI=1S/C10H12N6O4/c11-15-14-6-3-9(20-7(6)4-12-5-17)16-2-1-8(18)13-10(16)19/h1-2,5-7,9H,3-4H2,(H,12,17)(H,13,18,19)/t6-,7+,9+/m0/s1 |
InChI Key |
KWVYVEYRTKKXOQ-LKEWCRSYSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CNC=O)N=[N+]=[N-] |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CNC=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


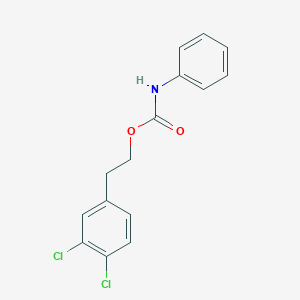
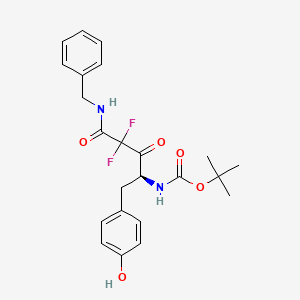
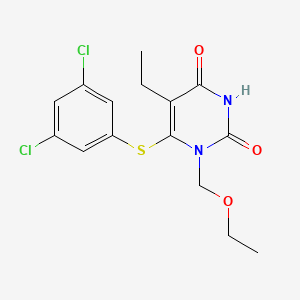


![2-cyclopropyl-9-[2-(dimethylamino)ethyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12786680.png)
